molecular formula C12H17NO3 B8286637 Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Cat. No.: B8286637
M. Wt: 223.27 g/mol
InChI Key: YBULHKSTJHRYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-5-16-12(15)10-7-6-9(4)13(8(2)3)11(10)14/h6-8H,5H2,1-4H3

InChI Key

YBULHKSTJHRYPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N(C1=O)C(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of isopropyl(1-methylethylidene)amine (7.94 g, 80.0 mmol, prepared according to Newcomb, Martin et al., J. Amer. Chem. Soc., 1990, 112, 5186) and diethyl(ethoxymethylene)malonate (17.31 g, 80.0 mmol) in diphenyl ether (48 mL) was stirred in a sealed tube at 180-190° C. for 18 h. After cooling, the mixture was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=1/1˜1/2) to give 12.5 g (70%) of the title compound as brown oil.
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
17.31 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of isopropyl(1-methylethylidene)amine (7.94 g, 80.0 mmol, prepared according to Newcomb, Martin et al., J. Amer. Chem. Soc., 1990, 112, 5186) and diethyl (ethoxymethylene)malonate (17.31 g, 80.0 mmol) in diphenyl ether (48 mL) was stirred in a sealed tube at 180-190° C. for 18 h. After cooling, the mixture was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=1/1˜1/2) to give 12.5 g (70%) of the title compound as brown oil.
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
17.31 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Yield
70%

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